Chemerin-9, Human
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Overview
Description
It plays significant roles in adipogenesis, angiogenesis, skin function, metabolic activity, and tumorigenesis . Initially secreted by the liver and white adipose tissue as prochemerin, the 163-amino acid precursor protein is cleaved by specific serine proteases to become a chemotactically-active protein isoform of chemerin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemerin is produced by the liver and secreted into the circulation as a precursor. It is also expressed in some tissues where it can be activated locally . The precursor form of chemerin is inactive, but proteases from the coagulation and fibrinolytic cascades, as well as from inflammatory reactions, process the C-terminus of chemerin to first activate it and then subsequently inactivate it .
Industrial Production Methods
Industrial production methods for chemerin involve recombinant DNA technology, where the gene encoding chemerin is inserted into an expression vector and introduced into a host cell, such as Escherichia coli or yeast. The host cells are then cultured, and the chemerin protein is expressed, harvested, and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Chemerin undergoes various biochemical reactions, including proteolytic cleavage, which activates or inactivates the protein . It can also undergo phosphorylation and glycosylation, which can affect its activity and stability.
Common Reagents and Conditions
Common reagents used in the activation of chemerin include serine proteases such as trypsin and chymotrypsin . The conditions for these reactions typically involve physiological pH and temperature.
Major Products Formed
The major product formed from the activation of chemerin is the active isoform of the protein, which can then interact with its receptors to exert its biological effects .
Scientific Research Applications
Chemerin has a wide range of scientific research applications:
Chemistry: Chemerin is studied for its role in adipogenesis and lipid metabolism.
Medicine: Chemerin is being investigated for its potential roles in metabolic and cardiovascular diseases, including atherosclerosis, diabetes, hypertension, and pre-eclampsia.
Industry: Chemerin is used in the development of diagnostic assays and as a biomarker for various diseases.
Mechanism of Action
Chemerin exerts its effects by binding to its receptors, which include chemokine-like receptor 1, C-C chemokine receptor-like 2, and G protein-coupled receptor 1 . Upon binding to these receptors, chemerin activates intracellular signaling pathways that regulate various biological processes, including inflammation, adipogenesis, and angiogenesis . The specific pathways involved include the MAPK/ERK pathway and the PI3K/Akt pathway .
Comparison with Similar Compounds
Chemerin-9 is similar to other chemerin isoforms, such as chemerin-13, which also acts as an agonist for chemokine-like receptor 1 . chemerin-9 is unique in its specific cleavage sites and the resulting bioactive forms, which can exhibit varying degrees of activity and stability . Other similar compounds include adipokines like leptin and adiponectin, which also play roles in adipogenesis and metabolic regulation .
Conclusion
Chemerin-9, Human, is a multifunctional protein with significant roles in various biological processes. Its unique activation and signaling mechanisms make it a valuable target for scientific research and potential therapeutic applications. Understanding its preparation methods, chemical reactions, and mechanism of action can provide insights into its diverse functions and applications in medicine and industry.
Properties
Molecular Formula |
C54H66N10O13 |
---|---|
Molecular Weight |
1063.2 g/mol |
IUPAC Name |
2-[[2-[2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77) |
InChI Key |
QLVGSBXIQFERFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
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